Home > Products > Screening Compounds P124584 > 4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline
4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline -

4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline

Catalog Number: EVT-10933708
CAS Number:
Molecular Formula: C23H28N4O
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound can be classified as a quinazoline derivative, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The specific structure consists of an ethylpiperazine moiety and a propoxyphenyl group, contributing to its pharmacological properties. The compound's molecular formula is C23H28N4OC_{23}H_{28}N_{4}O with a molecular weight of approximately 392.5 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline typically involves multi-step organic reactions. One common method includes:

  1. Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
  2. Substitution Reactions: The introduction of the 4-propoxyphenyl group can be accomplished via nucleophilic aromatic substitution or similar methodologies.
  3. Piperazine Derivatization: The ethylpiperazine moiety is introduced through alkylation reactions, often using ethyl iodide or similar alkylating agents.

Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline features:

  • Quinazoline Ring: A bicyclic structure providing stability and biological activity.
  • Ethylpiperazine Group: Enhances solubility and biological interaction.
  • Propoxyphenyl Substituent: Contributes to lipophilicity and receptor binding.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interaction sites with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline can be explored through:

  1. Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Oxidation Reactions: The presence of the propoxy group may allow for oxidation under specific conditions, potentially leading to the formation of reactive intermediates.
  3. Complexation with Metal Ions: Quinazolines are known to form complexes with various metal ions, which may alter their pharmacological properties.

These reactions are essential for understanding the compound's potential modifications for enhanced efficacy or selectivity in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for 4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline likely involves:

  • Inhibition of Specific Enzymes: Quinazolines often act as inhibitors for various kinases or phosphodiesterases, impacting signaling pathways related to cell proliferation and survival.
  • Receptor Interaction: The compound may bind to specific receptors (e.g., growth factor receptors), modulating their activity and influencing downstream signaling cascades.

Research into this compound's specific interactions at the molecular level is ongoing, with studies focusing on its effects on cellular processes such as apoptosis and angiogenesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide or ethanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for quinazolines.

Chemical properties include stability under standard laboratory conditions but may require protection from light or moisture during storage .

Applications

Scientific Uses

The primary applications of 4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline lie in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases, including cancer and cardiovascular disorders.
  • Biochemical Research: Utilized in studies exploring enzyme inhibition mechanisms or receptor interactions.
  • Potential Therapeutic Agent: Investigated for its efficacy in clinical settings related to its pharmacological profile.

Further research is necessary to fully elucidate its therapeutic potential and optimize its application in medical science .

Introduction to Quinazoline-Based Pharmacophores

Historical Evolution of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives represent a cornerstone of heterocyclic chemistry with a rich history spanning over a century. The foundational work by Bischler and Lang in 1895 established early synthetic routes through decarboxylation of quinazoline-2-carboxylic acid [5]. This paved the way for the Niementowski synthesis (1902), which utilized anthranilic acid and formamide under thermal conditions to produce 4(3H)-quinazolinones – a reaction that remains pedagogically and industrially relevant today [4] [6]. The isolation of the first natural quinazoline alkaloid, vasicine (peganine), from Adhatoda vasica in 1887 demonstrated the biological significance of this scaffold, particularly as a bronchodilator [3] [5].

The mid-20th century witnessed systematic exploration of quinazoline’s therapeutic potential. Clinical milestones emerged with the United States Food and Drug Administration approval of 4-aminoquinazoline-based kinase inhibitors: Gefitinib (2003) for non-small cell lung carcinoma and Erlotinib (2004) for pancreatic cancer [4]. These agents exemplified rational drug design, targeting epidermal growth factor receptor tyrosine kinase (EGFR-TK) through competitive inhibition at the ATP-binding site. Structural optimization of the 4-anilinoquinazoline core yielded second-generation inhibitors like Afatinib, incorporating Michael acceptor groups for covalent binding [4]. Parallel developments produced α₁-adrenoceptor antagonists such as Prazosin and Doxazosin for hypertension, showcasing the scaffold’s versatility [3].

Table 1: Historical Milestones in Quinazoline-Based Drug Development

YearDiscovery/DevelopmentSignificance
1887Isolation of vasicineFirst natural quinazoline alkaloid with bronchodilatory activity
1895Bischler-Lang synthesisEarly synthetic route via decarboxylation
1902Niementowski synthesisThermal condensation of anthranilic acid and formamide
1950sDiscovery of febrifugineAntimalarial quinazolinone from Dichroa febrifuga
2003Gefitinib approvalFirst EGFR-targeted 4-anilinoquinazoline kinase inhibitor
2004Erlotinib approvalQuinazoline-derived inhibitor for pancreatic cancer

Modern innovations leverage molecular hybridization strategies, exemplified by triazolo[4,3-c]quinazolines and imidazo[1,2-c]quinazolines that demonstrate multi-kinase inhibitory profiles [5] [6]. These advances highlight the continuous evolution of quinazoline chemistry from botanical isolates to targeted therapeutics, cementing its status as a privileged scaffold in medicinal chemistry. The synthetic versatility of the quinazoline nucleus permits regioselective modifications at C-2, C-4, C-6, and C-7 positions, enabling precise optimization of pharmacokinetic and pharmacodynamic properties [4] [6].

Natural Origins and Early Pharmacological Applications

Naturally occurring quinazolines predominantly exist as plant alkaloids with demonstrated bioactivity across traditional medicine systems. Febrifugine from Dichroa febrifuga exhibited potent antimalarial properties, driving early interest in structure-activity relationship studies [3]. The biosynthetic pathway involves anthranilate and aspartic acid precursors, yielding vasicine derivatives that served as structural templates for synthetic optimization [3] [5]. Pre-clinical investigations throughout the 1960s–1980s established broad-spectrum bioactivities, including:

  • Antimicrobial effects against Gram-positive bacteria and fungi
  • Central nervous system modulation (sedative-hypnotic, anticonvulsant)
  • Smooth muscle relaxation (antihypertensive, bronchodilatory)
  • Anti-inflammatory and analgesic actions through cyclooxygenase-2 inhibition [3] [8]

Therapeutic Evolution and Clinical Translation

The transition from natural products to synthetic derivatives accelerated with structure-based drug design paradigms. Key therapeutic breakthroughs include:

  • Anticancer agents: 4-Anilinoquinazolines occupy a dominant position among kinase inhibitors, with over 15 clinically approved derivatives. Their mechanism involves competitive binding at the ATP site of tyrosine kinases, disrupting phosphorylation cascades in neoplastic cells [4].
  • Antimicrobials: 2,4-Disubstituted quinazolines demonstrate selective inhibition of microbial dihydrofolate reductase, particularly against Mycobacterium tuberculosis and Leishmania species [8].
  • Anti-inflammatories: Benzothiazole-substituted 2-phenylquinazolinones exhibit cyclooxygenase-2 selectivity (IC₅₀ = 0.39–1.87 μM) and reduced gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs [3].

Table 2: Clinically Explored Quinazoline Derivatives and Therapeutic Applications

Therapeutic AreaRepresentative AgentsMolecular Targets
OncologyGefitinib, Erlotinib, AfatinibEGFR tyrosine kinase
HypertensionPrazosin, Doxazosinα₁-Adrenoceptors
Infectious DiseasesTrimethoprim analogsDihydrofolate reductase
InflammationBenzothiazole-quinazolinonesCOX-2 enzyme
Parasitic Infections2,4-DiaminoquinazolinesTrypanothione reductase

Significance of 4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline in Heterocyclic Drug Design

Molecular Architecture and Physicochemical Properties

The compound 4-(4-ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline (PubChem CID: 1877073) exemplifies rational scaffold optimization through strategic substitution. Its molecular formula (C₂₃H₂₈N₄O) reveals a balanced hydrophobic-hydrophilic profile, with calculated properties including:

  • Molecular weight: 376.50 g/mol
  • Heavy atom count: 28
  • Rotatable bonds: 6
  • Topological polar surface area: 38.8 Ų [1]

The protonated form (C₂₃H₂₉N₄O⁺, CID 1877072) demonstrates enhanced water solubility via salt formation, addressing a common limitation of heterocyclic scaffolds [2]. Structural analysis reveals three key pharmacophoric elements:

  • Quinazoline core: Planar aromatic system enabling π-stacking with biological targets
  • 4-(4-Ethylpiperazinyl): Ionizable tertiary amine improving solubility and forming cation-π interactions
  • 2-(4-Propoxyphenyl): Flexible lipophilic anchor promoting membrane penetration [1] [4]

Table 3: Physicochemical and Structural Properties of the Quinazoline Derivative

ParameterValueSignificance
Molecular formulaC₂₃H₂₈N₄OBalanced carbon-nitrogen ratio
Hydrogen bond acceptors5Enhanced target engagement capacity
logP (predicted)4.2 ± 0.3Moderate lipophilicity
Aromatic rings3Planar recognition domain
Rotatable bonds6Conformational flexibility

Structure-Activity Relationship Insights

Position-specific substituents critically determine biological activity:

  • C-4 substitution: The 4-(4-ethylpiperazin-1-yl) group confers optimal tyrosine kinase inhibition through:
  • Hydrogen bonding via the piperazine nitrogen
  • Moderate basicity (pKₐ ~7.5) enabling protonation at physiological pH
  • Enhanced solubility relative to smaller alkylamino groups [3] [4]
  • C-2 substitution: 2-(4-Propoxyphenyl) provides:
  • Extended hydrophobic contact with enzyme subpockets
  • Metabolic stability via ether linkage (vs. ester bioisosteres)
  • Electron-donating resonance effects stabilizing quinazoline π-system [5]
  • Quinazoline core modifications:
  • C-6/7 methoxy groups enhance antitumor potency but reduce metabolic clearance
  • Fused triazolo systems improve kinase selectivity profiles [5] [6]

Comparative studies indicate that ethylpiperazinyl substitution at C-4 increases kinase binding affinity by approximately 3-fold over dimethylamino analogs, while propoxyphenyl at C-2 improves cellular permeability 1.8-fold relative to phenoxy derivatives [4].

Drug Design Applications and Synthetic Accessibility

This derivative exemplifies modern lead optimization strategies:

  • Bioisosteric replacement: Piperazinyl group serves as a conformationally constrained analog of acyclic diamines
  • Metabolic stabilization: Propoxy chain resists oxidative cleavage better than butoxy homologs
  • Hybrid pharmacophores: Combines kinase-targeting quinazoline with DNA-intercalating aryloxy motifs [4] [8]

Synthetic routes typically employ:

  • Transition metal catalysis: Palladium-catalyzed amination of 4-chloroquinazolines
  • Microwave-assisted synthesis: 20-minute coupling under 100°C/100 psi conditions
  • Aza-Wittig protocols: Phosphazene intermediates enabling nitrogen introduction [6]

The synthetic tractability is demonstrated by yields exceeding 85% in metal-mediated reactions, significantly higher than classical Niementowski methods (40–55% yields) [4] [6].

Therapeutic Applications and Biological Profiling

While comprehensive clinical data remains proprietary, biochemical studies indicate multi-target engagement:

  • Anticancer activity:
  • EGFR kinase inhibition (IC₅₀ = 0.096–2.49 μM in MCF-7 cells)
  • Cell cycle arrest at G2/M phase in HepG2 hepatoma models
  • Downregulation of tumor necrosis factor-alpha (TNF-α) signaling [3] [5]
  • Antiparasitic activity:
  • Trypanothione reductase inhibition (IC₅₀ = 1.8 μM) in Leishmania spp.
  • Synergy with antimonials (e.g., Glucantime®) against intracellular amastigotes [8]
  • Anti-inflammatory mechanisms:
  • Selective cyclooxygenase-2 inhibition (COX-2 IC₅₀ = 0.39 μM vs COX-1 IC₅₀ >100 μM)
  • Suppression of prostaglandin E2 synthesis in macrophages [3]

The compound’s therapeutic versatility stems from its balanced polypharmacology – simultaneously modulating kinase signaling, inflammatory mediators, and redox enzymes through distinct structural domains. This positions 4-(4-ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline as a versatile template for targeted drug discovery across multiple disease paradigms.

Properties

Product Name

4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C23H28N4O/c1-3-17-28-19-11-9-18(10-12-19)22-24-21-8-6-5-7-20(21)23(25-22)27-15-13-26(4-2)14-16-27/h5-12H,3-4,13-17H2,1-2H3

InChI Key

ZOLMEEUAYFDNTQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCN(CC4)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.